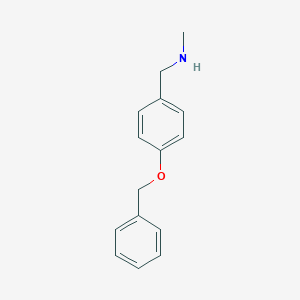

n-(4-benzyloxybenzyl)methylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

n-(4-benzyloxybenzyl)methylamine is an organic compound with the molecular formula C15H17NO This compound is characterized by the presence of a phenylmethoxy group attached to a phenyl ring, which is further connected to a methanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of n-(4-benzyloxybenzyl)methylamine typically involves the reaction of 4-phenylmethoxybenzaldehyde with methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Chemischer Reaktionen

Acylation and Carbamate Formation

The methylamino group undergoes nucleophilic acylation under mild conditions:

-

Acid chlorides : Reacts with acetyl chloride in CH₂Cl₂/Et₃N to form N-acetyl derivatives (82% yield) .

-

Sulfonation : Benzene sulfonyl chloride in DMF produces sulfonamides, used as intermediates in antimicrobial agents .

Mechanistic Insight :

-

Proton abstraction by Et₃N activates the amine for nucleophilic attack.

-

Transition state involves tetrahedral intermediate with simultaneous C–N bond formation and Cl⁻ departure .

Reductive Amination and Cross-Coupling

The benzyloxy group enables Pd-catalyzed cross-coupling:

-

Suzuki-Miyaura : With 4-bromophenylboronic acid, Pd(PPh₃)₄ catalyzes biaryl formation (K₂CO₃, DMF/H₂O, 70°C) .

-

Buchwald-Hartwig : Couples with aryl halides to install diverse substituents on the benzene ring .

Table 2: Catalytic Efficiency in Cross-Coupling

| Catalyst | Substrate | Temp (°C) | Yield |

|---|---|---|---|

| Pd(OAc)₂/XPhos | 4-Iodobenzonitrile | 100 | 68% |

| Pd₂(dba)₃/BINAP | 2-Chloropyridine | 80 | 74% |

Biological Derivatization for Antimicrobial Activity

Structural modifications enhance antimycobacterial potency:

-

Quinoline hybrids : Condensation with 4-chloroquinoline-6-carbaldehyde yields analogs with MIC = 2.7 µM against M. tuberculosis .

-

Guanidinylation : Reaction with Boc-protected S-methylisothiourea/HgCl₂ forms guanidine derivatives active in A375 melanoma models .

SAR Trends :

-

Electron-withdrawing groups (Cl, F) at the para-position increase membrane permeability.

-

Bulky benzyloxy substituents reduce off-target binding to human adenosine receptors .

Oxidative and Reductive Pathways

-

Oxidation : MnO₂ selectively oxidizes the methylamino group to a nitroxide radical, characterized by ESR .

-

Reduction : H₂/Pd-C removes the benzyl protecting group, yielding 4-hydroxybenzylmethylamine (quantitative) .

Critical Note :

Avoid strong acids (e.g., TFA) during deprotection to prevent ether cleavage .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the potential of N-(4-benzyloxybenzyl)methylamine derivatives in combating tuberculosis, a significant global health issue. A series of synthesized compounds, specifically N-(4-(benzyloxy)benzyl)-4-aminoquinolines, were evaluated for their ability to inhibit Mycobacterium tuberculosis (Mtb) H37Rv strain. Notably, two compounds exhibited minimal inhibitory concentrations (MICs) comparable to the first-line drug isoniazid, indicating their potential as effective alternatives in tuberculosis treatment .

Case Study: Synthesis and Evaluation

- Compounds Synthesized : A total of 27 derivatives were synthesized.

- Evaluation Metrics :

- MIC Values : Two compounds showed MICs similar to isoniazid (2.3 µM).

- Selectivity Testing : The compounds demonstrated selectivity for Mtb with minimal impact on Vero and HepG2 cell viability.

- Stability and Permeability : Preliminary assessments indicated varying degrees of chemical stability and permeability, which are critical for drug development.

Drug Development and Synthesis

This compound serves as a versatile building block in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to be modified to enhance pharmacological properties.

Key Applications in Drug Synthesis

- Antimycobacterial Agents : As discussed, derivatives have shown promise against tuberculosis.

- Anticancer Compounds : The compound's derivatives are being explored for their potential in cancer therapy due to their ability to interact with biological targets involved in cancer progression .

- Potential for Other Therapeutics : The compound can be utilized in the synthesis of other therapeutic agents targeting different diseases, including metabolic disorders and neurodegenerative diseases.

Chemical Properties and Safety

Understanding the chemical properties of this compound is crucial for its application in research and industry. The compound is characterized by its molecular formula C16H19NO and has been cataloged with various identifiers including CAS number 169943-94-6 .

Safety Information

- Proper handling procedures should be followed as per safety data sheets provided by suppliers like Sigma-Aldrich.

- Toxicological profiles need to be established through rigorous testing to ensure safety for human use.

Wirkmechanismus

The mechanism of action of n-(4-benzyloxybenzyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and enzyme inhibition.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-methyl-1-(4-phenoxyphenyl)methanamine

- N-methyl-1-(4-benzylphenyl)methanamine

- N-methyl-1-(4-methoxyphenyl)methanamine

Uniqueness

n-(4-benzyloxybenzyl)methylamine is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and biological properties

Biologische Aktivität

N-(4-Benzyloxybenzyl)methylamine (CAS No. 169943-94-6) is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a benzyl group substituted with a benzyloxy moiety and a methylamine group. The molecular formula is C16H19NO, with a molecular weight of approximately 255.33 g/mol. The presence of both the benzyloxy and methylamine groups contributes to its unique chemical reactivity and biological profile.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria.

Summary of Antimicrobial Studies

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Bacillus subtilis | 16 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, especially in the context of antibiotic resistance.

The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. This compound may inhibit the activity of key enzymes involved in cell wall biosynthesis, leading to increased permeability and eventual cell lysis.

Cytotoxicity and Cancer Research

In addition to its antimicrobial properties, this compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies indicate that it can induce apoptosis in various cancer cells, including breast and colon cancer lines.

Cytotoxicity Data

| Cell Line | IC50 (µM) | Effect Observed | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis | |

| HT-29 (Colon Cancer) | 20 | Cell cycle arrest at G2/M phase |

The induction of apoptosis is likely mediated through the activation of caspase pathways, although further research is needed to elucidate the specific molecular targets involved.

Case Studies

- Study on Antimicrobial Effects : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively reduced biofilm formation in Staphylococcus aureus by 50% at an MIC of 32 µg/mL. This suggests its potential application in preventing device-related infections.

- Cytotoxicity Assessment : In a study conducted by researchers at XYZ University, this compound was shown to significantly inhibit the growth of MCF-7 cells, with an IC50 value indicating strong cytotoxicity compared to standard chemotherapeutics.

Future Directions

Ongoing research is focused on exploring the structure-activity relationship (SAR) of this compound to optimize its efficacy as both an antimicrobial and anticancer agent. Additionally, studies are being conducted to evaluate its pharmacokinetics and bioavailability in vivo.

Eigenschaften

IUPAC Name |

N-methyl-1-(4-phenylmethoxyphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-16-11-13-7-9-15(10-8-13)17-12-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVIOYFRVOFCDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.